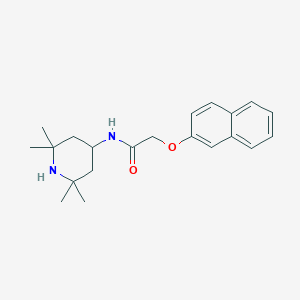![molecular formula C20H15ClN4O2 B242335 6-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B242335.png)
6-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine, also known as CPI-455, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This molecule has shown promising results in various scientific research studies due to its unique chemical structure and mechanism of action.
Mechanism of Action
6-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine functions by inhibiting the activity of CLK3, which is a protein kinase that plays a crucial role in splicing regulation. Splicing is a critical process that occurs during gene expression, and dysregulation of this process can lead to various diseases, including cancer. By inhibiting the activity of CLK3, this compound can regulate splicing and potentially prevent or treat various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects in various scientific research studies. It has been found to inhibit the growth of cancer cells and viral infections by regulating splicing. Additionally, this compound has been shown to have a favorable pharmacokinetic profile, making it an attractive candidate for drug development.
Advantages and Limitations for Lab Experiments
6-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine has several advantages for lab experiments. It is a potent and selective inhibitor of CLK3, making it an ideal tool for studying the role of splicing in various diseases. Additionally, this compound has a favorable pharmacokinetic profile, making it suitable for in vivo studies. However, one limitation of this compound is that it is a small molecule inhibitor, and its effects may not be as long-lasting as other therapeutic agents.
Future Directions
There are several future directions for the study of 6-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine. One potential direction is the development of this compound as a therapeutic agent for cancer and viral infections. Additionally, further studies are needed to determine the long-term effects of this compound and its potential side effects. Finally, the development of more potent and selective inhibitors of CLK3 may lead to the discovery of new therapeutic agents for various diseases.
Synthesis Methods
The synthesis of 6-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine involves a multi-step process that includes the reaction of 2-aminopyridine with 2-bromo-5-chloropyridine, followed by the reaction of the resulting intermediate with 2,3-dihydro-1,4-benzodioxin-6-amine and 2-chloro-3-nitropyridine. The final step involves the reduction of the nitro group to an amine using palladium on carbon.
Scientific Research Applications
6-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine has been studied extensively for its potential therapeutic applications in various scientific research studies. It has been found to be a potent and selective inhibitor of the protein kinase CLK3, which plays a crucial role in splicing regulation. This molecule has shown potential in the treatment of various diseases, including cancer and viral infections.
Properties
Molecular Formula |
C20H15ClN4O2 |
|---|---|
Molecular Weight |
378.8 g/mol |
IUPAC Name |
6-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C20H15ClN4O2/c21-13-4-7-18-24-19(15-3-1-2-8-22-15)20(25(18)12-13)23-14-5-6-16-17(11-14)27-10-9-26-16/h1-8,11-12,23H,9-10H2 |
InChI Key |
BLGUPKUWXAXMPL-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)NC3=C(N=C4N3C=C(C=C4)Cl)C5=CC=CC=N5 |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC3=C(N=C4N3C=C(C=C4)Cl)C5=CC=CC=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![spiro[4,1,3-benzoxadiazepine-2,1'-cyclopentan]-5(1H)-one](/img/structure/B242262.png)

![1-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B242265.png)
![1-[(4-Methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-2-quinoxalinecarboxamide](/img/structure/B242266.png)

![Furan-2-yl-(7-methylpyrazolo[5,1-c][1,2,4]triazin-3-yl)methanone](/img/structure/B242274.png)

![3-(4-Hydroxyphenyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid](/img/structure/B242308.png)

![N-methyl-N-[1-(2-toluidinocarbonyl)cyclohexyl]-1H-pyrazole-3-carboxamide](/img/structure/B242310.png)
![4-(5-Anilinoimidazo[2,1-b][1,3]thiazol-6-yl)-2-methoxyphenol](/img/structure/B242312.png)
![4-{3-[(3-Chloro-4-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol](/img/structure/B242313.png)
